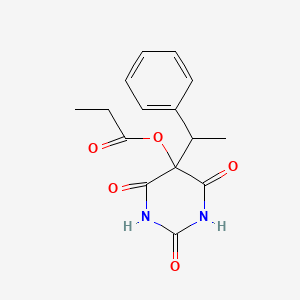

5-Propionoxy-5-(1-phenylethyl)barbituric acid

Description

Properties

CAS No. |

37431-38-2 |

|---|---|

Molecular Formula |

C15H16N2O5 |

Molecular Weight |

304.30 g/mol |

IUPAC Name |

[2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate |

InChI |

InChI=1S/C15H16N2O5/c1-3-11(18)22-15(9(2)10-7-5-4-6-8-10)12(19)16-14(21)17-13(15)20/h4-9H,3H2,1-2H3,(H2,16,17,19,20,21) |

InChI Key |

CLFJVCIWWFEVMI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1(C(=O)NC(=O)NC1=O)C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

The typical laboratory synthesis involves the following steps:

- Starting Materials: Malonic acid derivatives (specifically α-ethyl-α-phenyl malonate or related esters), urea, and propionylating agents.

- Catalysts and Solvents: Acid catalysts such as strong mineral acids facilitate cyclization; methanol or ethanol are common solvents.

- Reaction Mechanism: The condensation of malonic acid derivatives with urea forms the barbituric acid core via cyclization. Subsequent esterification introduces the propionyloxy group at the 5-position.

Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 85–110 °C | Controlled reflux or distillation temperature |

| Reaction Time | Several hours (varies by step) | Monitored to ensure completion of condensation and esterification |

| Catalyst | Strong acid (e.g., HCl) | Facilitates cyclization and protonation steps |

| Solvent | Methanol, ethanol | Used for dissolution and reflux conditions |

| Molar Ratios | Malonate:urea ~1:1.8–2.8 | Optimized for complete conversion |

Industrial Production Methods

Industrial synthesis scales up the laboratory process with enhanced control and purification:

- Automated Reactors: Precise temperature and reagent feed control to optimize yield.

- Purification: Recrystallization from aqueous ethanol and chromatographic techniques ensure pharmaceutical-grade purity.

- Waste Minimization: Processes designed to reduce waste water, gas, and residues, lowering environmental impact and production costs.

Example Industrial Process (Adapted from Analogous Barbiturate Synthesis)

| Step | Description | Conditions/Details |

|---|---|---|

| A | Reaction of sodium methylate in methanol with ethyl acetate and α-ethyl-α-phenyl malonate | Reflux at 85–110 °C, alcohol distilled off |

| B | Addition of urea, acidification with HCl to precipitate crude product | pH adjusted to 3–4, filtration and washing |

| C | Recrystallization in aqueous ethanol with activated carbon decoloring | Reflux 0.5 h, filtration, drying |

This process yields the barbituric acid derivative with high purity and yield, suitable for pharmaceutical applications.

Detailed Preparation Procedure (Laboratory Scale)

Stepwise Synthesis

Formation of Sodium Salt Intermediate:

- Sodium methylate solution in methanol is warmed to reflux.

- Ethyl acetate is added to remove free alkali.

- α-Ethyl-α-phenyl malonate is introduced, reacting to form sodium 5-ethyl-5-phenylbarbiturate intermediate.

-

- Urea is added to the reaction mixture.

- The mixture is heated under reflux, facilitating cyclization to the barbituric acid core.

-

- The reaction mixture is cooled.

- Acidification with hydrochloric acid to pH 3–4 precipitates the crude barbituric acid derivative.

- The precipitate is filtered, washed, and dried.

Esterification to Introduce Propionyloxy Group:

- The crude barbituric acid is reacted with propionyl chloride or an equivalent propionylating agent under controlled conditions.

- The reaction typically occurs in an aprotic solvent with a base to neutralize generated acid.

-

- Recrystallization from aqueous ethanol with activated carbon treatment removes impurities and color.

- Final drying yields 5-propionoxy-5-(1-phenylethyl)barbituric acid.

Reaction Scheme Summary

| Step | Reactants/Conditions | Product/Intermediate |

|---|---|---|

| Condensation | α-Ethyl-α-phenyl malonate + urea + sodium methylate | Sodium 5-ethyl-5-phenylbarbiturate |

| Acidification | Hydrochloric acid, pH 3–4 | Crude 5-ethyl-5-phenylbarbituric acid |

| Esterification | Propionyl chloride + base | 5-Propionoxy-5-(1-phenylethyl)barbituric acid |

| Purification | Recrystallization in aqueous ethanol + activated carbon | Pure final compound |

Research Findings and Optimization Notes

- Yield Optimization: Maintaining precise molar ratios and temperature control during condensation and esterification steps maximizes yield and purity.

- Reaction Monitoring: Distillation of ethanol during reaction provides a means to track progress and drive equilibrium forward.

- Purity Control: Activated carbon treatment during recrystallization effectively removes colored impurities, critical for pharmaceutical quality.

- Environmental Considerations: Industrial methods emphasize minimizing waste streams and use of greener solvents where possible.

Summary Table of Preparation Methods

| Method Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Materials | Malonate derivatives, urea, propionyl chloride | Same, with bulk quantities |

| Solvent | Methanol, ethanol | Methanol, ethanol, aqueous ethanol |

| Catalyst/Conditions | Acid catalyst, reflux at 85–110 °C | Automated reactors with precise temperature control |

| Purification | Recrystallization, activated carbon | Recrystallization, chromatography |

| Yield | Moderate to high (variable) | High (optimized process) |

| Waste Management | Standard lab disposal | Reduced waste via process optimization |

Chemical Reactions Analysis

Types of Reactions

5-(1-Phenylethyl)-5-propionyloxybarbituric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted barbiturates, each with potential pharmacological applications.

Scientific Research Applications

5-(1-Phenylethyl)-5-propionyloxybarbituric acid has been extensively studied for its applications in various fields:

Chemistry: Used as a precursor in the synthesis of more complex barbiturate derivatives.

Biology: Investigated for its effects on neurotransmitter systems and potential as a sedative or anesthetic agent.

Medicine: Explored for its potential use in treating anxiety, insomnia, and seizure disorders.

Industry: Utilized in the development of new pharmaceutical formulations and as a standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and producing sedative and anesthetic effects. The molecular targets include specific subunits of the GABA-A receptor, which are crucial for its pharmacological activity.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Pharmacological Profiles

Table 2. Metabolic Stability

Biological Activity

5-Propionoxy-5-(1-phenylethyl)barbituric acid is a synthetic compound belonging to the barbiturate class, recognized for its central nervous system (CNS) depressant effects. This compound has garnered interest due to its potential sedative and anesthetic properties, making it a candidate for various therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 5-propionoxy-5-(1-phenylethyl)barbituric acid includes a propionyloxy group and a 1-phenylethyl moiety, which enhance its lipophilicity. This property may improve its ability to cross the blood-brain barrier, a critical factor for CNS-active drugs. The following table summarizes key features of this compound compared to other barbiturates:

| Compound Name | Description | Unique Features |

|---|---|---|

| 5-Propionoxy-5-(1-phenylethyl)barbituric acid | Synthetic barbiturate with potential sedative effects | Enhanced lipophilicity and metabolic stability |

| Phenobarbital | Widely used barbiturate for seizure control | Established efficacy in treating epilepsy |

| Secobarbital | Known for rapid onset and short duration | Primarily used as a sedative for short procedures |

| Thiopental | Ultra-short acting anesthetic | Commonly used for induction in anesthesia |

Barbiturates, including 5-propionoxy-5-(1-phenylethyl)barbituric acid, primarily act by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the CNS. This mechanism results in increased neuronal inhibition, which can alleviate symptoms associated with anxiety, insomnia, and seizure disorders. Preliminary studies suggest that this compound may interact with GABA receptors similarly to other barbiturates, enhancing inhibitory neurotransmission.

Biological Activity and Therapeutic Potential

The biological activity of 5-propionoxy-5-(1-phenylethyl)barbituric acid has been investigated in various contexts:

- Sedative Effects : Research indicates that this compound may exhibit significant sedative properties, potentially making it suitable for treating anxiety disorders and sleep disturbances.

- Anesthetic Applications : Its pharmacological profile suggests potential use in anesthesia, particularly due to its rapid onset and ability to induce sedation.

- Anticonvulsant Properties : Similar to traditional barbiturates, this compound could be explored for its anticonvulsant effects, providing an alternative treatment option for epilepsy.

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of 5-propionoxy-5-(1-phenylethyl)barbituric acid:

- A study examining the compound's efficacy in animal models demonstrated significant reductions in seizure frequency when administered at therapeutic doses.

- Another investigation highlighted its interaction with GABA_A receptors, noting enhanced binding affinity compared to other barbiturates, which could lead to improved therapeutic outcomes .

Future Directions

Further research is warranted to fully elucidate the biological activity of 5-propionoxy-5-(1-phenylethyl)barbituric acid. Key areas for future studies include:

- Clinical Trials : Conducting clinical trials to assess safety, efficacy, and optimal dosing regimens.

- Mechanistic Studies : Detailed mechanistic studies to understand its interaction with various neurotransmitter systems beyond GABA.

- Comparative Studies : Evaluating its effectiveness relative to existing treatments for anxiety, insomnia, and seizure disorders.

Q & A

Q. How can computational tools enhance the design of barbituric acid-based drug candidates?

- Answer : Molecular docking (e.g., AutoDock) predicts binding to targets like GABA receptors. QSAR models correlate substituent electronic parameters (Hammett σ) with pKa and bioavailability. For example, 5-ethyl-5-phenyl derivatives show CNS activity due to optimal logP and hydrogen-bonding profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.